molecular formula C16H31NaO2 B3343506 Sodium 2-hexyldecanoate CAS No. 536-37-8

Sodium 2-hexyldecanoate

Cat. No. B3343506
CAS RN: 536-37-8
M. Wt: 278.41 g/mol
InChI Key: PJBYSIMNLVXLRD-UHFFFAOYSA-M
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Description

Sodium 2-hexyldecanoate is a type of carboxylic acid with branched carbon chains . It has a molecular formula of C16H31NaO2 . It is also known as Sodium (2S)-2-hexyldecanoate .


Synthesis Analysis

The synthesis of Sodium 2-hexyldecanoate involves a continuous flow process comprised of four telescoped steps for the production of ALC-0315, an ionizable lipid . The synthesis starts from 2-hexyldecanoic acid . Two known methods include acylation using 2-hexyldecanoyl chloride to yield the product or direct coupling with the free acid via a Steglich-type esterification .


Molecular Structure Analysis

The molecular structure of Sodium 2-hexyldecanoate is represented by the formula C16H31NaO2 . The average mass is 278.406 Da and the monoisotopic mass is 278.222168 Da .

Mechanism of Action

Sodium 2-hexyldecanoate, as an ionizable lipid, plays a crucial role in the delivery of therapeutic nucleic acids. It forms part of the lipid matrix of prophylactic mRNA vaccines, ensuring efficient vaccine assembly, protecting the mRNA from premature degradation, and promoting the release of the nucleic acid into the cytoplasm for its further processing after endocytosis .

Safety and Hazards

When handling Sodium 2-hexyldecanoate, it is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing. Ingestion and inhalation should also be avoided .

Future Directions

The use of Sodium 2-hexyldecanoate and similar ionizable lipids in the field of gene therapies holds great promise. Their role in the delivery of therapeutic nucleic acids, including DNA plasmid, RNAi, miRNA, mRNA, and gene editing, is crucial. The development of lipid nanoparticle (LNP) delivery technology, which includes Sodium 2-hexyldecanoate, has been a revolutionary development . The future will likely see more research into the structure, formulation, and function relationship of the lipid components in LNP systems to design more effective LNPs .

properties

IUPAC Name

sodium;2-hexyldecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2.Na/c1-3-5-7-9-10-12-14-15(16(17)18)13-11-8-6-4-2;/h15H,3-14H2,1-2H3,(H,17,18);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBYSIMNLVXLRD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCC)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20968370
Record name Sodium 2-hexyldecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20968370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-hexyldecanoate

CAS RN

536-37-8
Record name 2-Hexyldecanoic acid sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2-hexyldecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20968370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2-hexyldecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.847
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM 2-HEXYLDECANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65104G179D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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